D-Allono-1,5-lactone, also known as D-(+)-glucono-1,5-lactone, is a cyclic ester derived from D-gluconic acid. It is classified as a lactone, specifically an aldonolactone, which plays a significant role in various biochemical processes and industrial applications. This compound is characterized by its sweet taste and is commonly used as a food additive and in pharmaceutical formulations.
D-Allono-1,5-lactone can be sourced from the enzymatic oxidation of glucose or from the hydrolysis of D-gluconic acid. It is commercially available from various chemical suppliers and is produced in laboratory settings for research purposes.
D-Allono-1,5-lactone is classified under:
The synthesis of D-Allono-1,5-lactone can be achieved through several methods, primarily involving the dehydrative cyclization of aldonic acids. The most notable method includes:
The dehydrative cyclization can be performed at elevated temperatures to facilitate the formation of the lactone while minimizing by-products. The removal of water during the reaction enhances the yield and purity of D-Allono-1,5-lactone .
D-Allono-1,5-lactone features a six-membered ring structure with hydroxyl groups at positions 3, 4, and 6. Its structural formula can be represented as follows:
D-Allono-1,5-lactone undergoes several chemical reactions:
The hydrolysis reaction occurs readily at room temperature and can be monitored by measuring changes in pH and taste quality over time .
The mechanism of action for D-Allono-1,5-lactone primarily involves its role as a substrate in enzymatic reactions. It acts as an intermediate in metabolic pathways related to carbohydrate metabolism. Upon hydrolysis, it contributes to the production of D-gluconic acid, which plays a crucial role in energy metabolism.
D-Allono-1,5-lactone has diverse applications across various fields:
D-Allono-1,5-lactone (chemically equivalent to D-glucono-δ-lactone) is primarily biosynthesized through the oxidation of β-D-glucose catalyzed by glucose oxidase (GOx; EC 1.1.3.4). This flavoprotein, produced industrially by Aspergillus niger and Penicillium spp., employs tightly bound flavin adenine dinucleotide (FAD) as a cofactor. The reaction proceeds via a two-step mechanism [2] [3]:
The lactone forms spontaneously but is hydrolyzed to gluconic acid by lactonase (EC 3.1.1.17) in biological systems. Catalase is often coupled with GOx to decompose H₂O₂ into water and oxygen, preventing enzyme inactivation and shifting the reaction equilibrium toward lactone formation [1] [6]. Key active-site residues (e.g., Arg-516, His-520) in GOx ensure strict specificity for the β-anomer of glucose [3].
Table 1: Microbial Sources and Catalytic Parameters of Glucose Oxidase
Microbial Source | Molecular Weight (kDa) | Optimum pH | Specific Activity (U/mg) | Lactone Yield |
---|---|---|---|---|
Aspergillus niger | 152 | 3.5–6.5 | 150–200 | ~90%* |
Penicillium amagasakiense | 150 | 4.0–5.5 | 220–250 | ~95%* |
**Theoretical maximum based on reaction stoichiometry; actual yields depend on H₂O₂ removal efficiency. [2] [3]*
Chemical synthesis of D-allono-1,5-lactone relies on glucose oxidation using oxidizing agents:
Table 2: Chemical Methods for δ-Lactone Synthesis
Oxidant/Catalyst | Conditions | Lactone Yield | Key Limitations | |
---|---|---|---|---|
Bromine water | 20°C, aqueous solution | 70–80% | Toxic byproducts | |
O₂/Pd-TiO₂ | 50°C, pH 5.0–7.0 | 85–92% | Catalyst deactivation | |
O₂/GOx-Catalase | 20°C, PBS buffer | 95% | Enzyme cost | [1] [5] [6] |
Sustainable synthesis routes minimize solvent use and employ recyclable catalysts:
Table 3: Green Catalysts for δ-Lactone Formation
Catalyst System | Reaction Conditions | Eco-Footprint | Yield Range | |
---|---|---|---|---|
Cu/TEMPO + O₂ | 25°C, air atmosphere | Low | 88–95% | |
Fe(CO)₃/Cyclopentadienone | Acetone, 60°C | Moderate | 75–85% | |
Oxone®/NaH₂PO₄-Na₂HPO₄ | H₂O, pH 7, 25°C | Low | >99% | [7] [9] |
D-Gluconic acid cyclizes into two lactone isoforms due to competing nucleophilic attacks by C4-OH (γ-lactone) or C5-OH (δ-lactone) on the carboxyl carbon:
Table 4: Characteristics of Gluconic Acid Lactones
Property | δ-Lactone (1,5) | γ-Lactone (1,4) | |
---|---|---|---|
Ring Size | 6-membered | 5-membered | |
Melting Point | 153°C | 134–136°C | |
Hydrolysis Rate (pH 7) | 0.012 h⁻¹ | 1.2 h⁻¹ | |
Equilibrium Abundance | 55–65% | <1% | |
Specific Rotation [α]D | +66.2° (20°C) | +67.8° (20°C) | [5] [6]* |
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